Bromo(pyridin-2-yl)acetic Acid: Structural Insights & Synthetic Utility
Bromo(pyridin-2-yl)acetic Acid: Structural Insights & Synthetic Utility
[1]
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Focus: Structural instability, synthetic surrogates (esters), and application as a heterocyclic building block.[1]
Executive Summary & Chemical Identity[1]
Bromo(pyridin-2-yl)acetic acid is a high-value, yet transient, synthetic intermediate in medicinal chemistry.[1] Unlike its ring-halogenated isomers (e.g., 2-(5-bromopyridin-2-yl)acetic acid), this compound features a bromine atom at the
This specific structural motif creates a "stability paradox." While the electron-withdrawing nature of the pyridine ring and the
Chemical Identity (Preferred Surrogate)
Since the free acid is rarely isolated, data below refers to the stable Ethyl ester surrogate, which serves as the functional equivalent in synthesis.
| Property | Data (Ethyl Ester) | Notes |
| Systematic Name | Ethyl 2-bromo-2-(pyridin-2-yl)acetate | The "working" reagent |
| CAS Number | 197376-41-3 | Free acid CAS is not widely established due to instability |
| Molecular Formula | Free Acid: | |
| Molecular Weight | 244.09 g/mol | Free Acid: 216.03 g/mol |
| Physical State | Yellow/Orange Oil | Lacks crystalline stability |
| Solubility | DCM, THF, EtOAc | Hydrolyzes in aqueous base |
Structural Analysis & Physicochemical Properties[1]
The Instability Mechanism
The free acid form of bromo(pyridin-2-yl)acetic acid is inherently unstable due to the synergistic effects of the pyridine nitrogen and the carboxylic acid.
-
Zwitterionic Character: The basic pyridine nitrogen (
) can deprotonate the -bromo carboxylic acid ( ), forming a zwitterion. -
Facile Decarboxylation: The 2-pyridyl group acts as an electron sink.[1] Upon decarboxylation, the resulting carbanion is stabilized by resonance with the pyridine ring (forming a transient pyridinium ylide-like structure). The presence of the
-bromine accelerates this by destabilizing the ground state bond energy of the bond.
Reactivity Profile
-
Electrophilicity: The
-carbon is highly activated for nucleophilic attack due to the inductive withdrawal from both the ester/acid carbonyl and the pyridine ring.[1] -
Lachrymator Warning: Like most
-halo esters (e.g., ethyl bromoacetate), this compound is a potent lachrymator and skin irritant.[1]
Synthetic Methodologies
Due to the instability of the free acid, synthesis focuses on generating the ester directly.[1] Two primary routes exist: Radical Bromination (Industrial) and Enolate Quenching (Precision).
Protocol A: Enolate Bromination (High Precision)
Best for small-scale, high-purity requirements to avoid radical byproducts.[1]
-
Reagents: Ethyl 2-pyridylacetate, LDA (Lithium Diisopropylamide), NBS (N-Bromosuccinimide) or
.[1] -
Solvent: Anhydrous THF.
-
Conditions: Cryogenic (
).[1]
Step-by-Step Workflow:
-
Charge a flame-dried flask with anhydrous THF and cool to
. -
Add LDA (1.1 equiv) and stir for 15 mins.
-
Dropwise add Ethyl 2-pyridylacetate (1.0 equiv). The solution will likely turn deep red/orange, indicating the formation of the lithium enolate. Note: The pyridine ring stabilizes this enolate.[1]
-
Stir for 30-45 mins at
. -
Add NBS (1.05 equiv) dissolved in THF rapidly.
-
Quench with saturated
while still cold to prevent poly-bromination.
Protocol B: Radical Bromination (Scale-Up)
Uses standard radical initiators but risks ring bromination.[1]
-
Reagents: Ethyl 2-pyridylacetate, NBS, AIBN (catalytic).
-
Solvent:
or Benzene (PhH). -
Mechanism: Wohl-Ziegler reaction.[1]
Critical Insight: Unlike simple alkyl benzenes, the pyridine ring is electron-deficient, making it resistant to radical attack, but the
Visualization: Synthetic Pathways[1]
Figure 1: Comparative synthetic routes. The Enolate path (blue) offers higher regioselectivity compared to the Radical path (red).
Applications in Drug Discovery
The bromo(pyridin-2-yl)acetate motif serves as a linchpin intermediate for constructing fused heterocycles and
Synthesis of Imidazo[1,2-a]pyridines
This is the most "authoritative" use case. Reacting the
-
Mechanism: The exocyclic amine of 2-aminopyridine displaces the
-bromine ( ), followed by cyclization onto the ester carbonyl (or ring nitrogen attack first, depending on conditions).[1] -
Advantage: This route allows for the introduction of esters/acids at the 3-position of the imidazopyridine core.[1]
Synthesis of Non-Natural Amino Acids
Nucleophilic displacement of the bromine with amines (or azides followed by reduction) yields
-
Stereochemistry: The product is racemic.[1][2] Enantioselective synthesis usually requires chiral phase-transfer catalysts (e.g., Cinchona alkaloids) during the alkylation step.[1]
Visualization: Reactivity Divergence
Figure 2: Divergent reactivity pathways.[1] Path A is the primary utility in heterocyclic chemistry.[1]
Handling & Safety Protocols
Warning: This compound combines the hazards of alkyl halides and pyridine bases.
-
Lachrymator: All operations must be conducted in a well-ventilated fume hood. The vapor causes immediate tearing and respiratory distress.
-
Storage: Store the ester under inert gas (Argon/Nitrogen) at
. The compound degrades upon exposure to moisture (hydrolysis decarboxylation). -
Waste Disposal: Do not mix with strong oxidizers.[1] Quench excess alkylating agent with aqueous ammonium hydroxide or thiosulfate before disposal.
References
-
Synthesis of Ethyl 2-(4-bromopyridin-2-yl)acetate (Analogous Method): Tetrahedron, 2002 , 58, 10113-10126.[1] (Describes the bromination of pyridine-acetic acid esters). 3
-
Imidazopyridine Synthesis via
-bromo esters: RSC Advances, 2014 , Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.[1] 4[5] -
Decarboxylation of Pyridylacetic Acids: Journal of the Chemical Society C, 1970 , Extension of the Hammick reaction to 2-pyridylacetic acid.[1] 6[5]
-
Commercial Reagent Data (Ethyl Ester): PubChem CID 46835658 / CAS 1060814-88-1 (Analogous isomer data for properties).[1] 7
Sources
- 1. EP2104665A2 - Imidazolone and imidazolidinone derivatives as 11b-hsd1 inhibitors for diabetes - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ethyl 2-(4-broMopyridin-2-yl)acetate | 1060814-91-6 [chemicalbook.com]
- 4. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Extension of the Hammick reaction to 2-pyridylacetic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]
